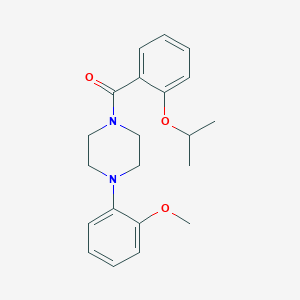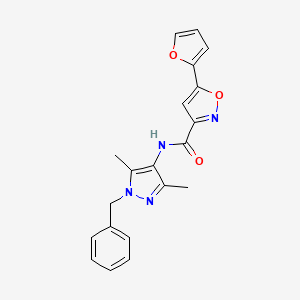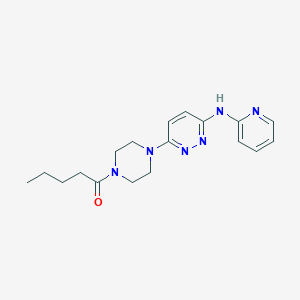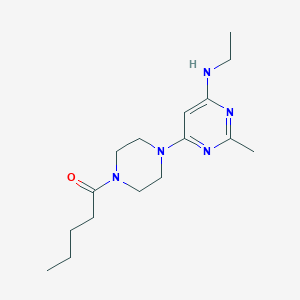![molecular formula C18H20ClN3O2 B4491602 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA](/img/structure/B4491602.png)
1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA
Overview
Description
1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and morpholinyl groups in its structure suggests potential biological activity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA typically involves the reaction of 3-chloroaniline with 4-(morpholin-4-yl)benzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the morpholinyl group suggests potential interactions with protein targets, while the chlorophenyl group might contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-morpholinyl)urea: Similar structure but lacks the benzyl group.
1-(3-Chlorophenyl)-3-(4-piperidinyl)urea: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is unique due to the presence of both chlorophenyl and morpholinyl groups, which might confer distinct biological and chemical properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-morpholin-4-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-2-1-3-16(12-15)21-18(23)20-13-14-4-6-17(7-5-14)22-8-10-24-11-9-22/h1-7,12H,8-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVOYHGMIMVVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1H-indol-3-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4491519.png)
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4491529.png)
![4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4491534.png)
![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4491535.png)
![4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B4491540.png)
![2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZAMIDE](/img/structure/B4491545.png)



![N-(2,3-Dimethylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4491571.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B4491590.png)

![1-(4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenyl)ethanone](/img/structure/B4491594.png)

